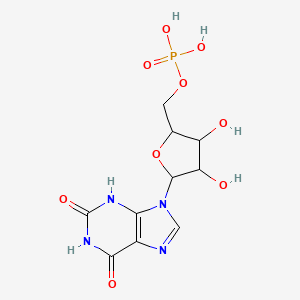
Xanthosine-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthosine monophosphate is synthesized from inosine monophosphate through the action of inosine monophosphate dehydrogenase. This enzyme catalyzes the oxidation of inosine monophosphate to xanthosine monophosphate .
Industrial Production Methods: In industrial settings, the production of xanthosine monophosphate involves the fermentation of microorganisms that express inosine monophosphate dehydrogenase. The fermentation broth is then processed to isolate and purify xanthosine monophosphate .
Chemical Reactions Analysis
Types of Reactions: Xanthosine monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanosine monophosphate.
Dephosphorylation: It can be dephosphorylated to form xanthosine.
Common Reagents and Conditions:
Oxidation: Inosine monophosphate dehydrogenase is used as a catalyst.
Dephosphorylation: Specific phosphatases, such as xanthosine monophosphate phosphatase, are used.
Major Products Formed:
Guanosine monophosphate: Formed through oxidation.
Xanthosine: Formed through dephosphorylation.
Scientific Research Applications
Xanthosine monophosphate has a wide range of applications in scientific research:
Mechanism of Action
Xanthosine monophosphate exerts its effects through its role as an intermediate in purine metabolism. It is formed from inosine monophosphate via the action of inosine monophosphate dehydrogenase and is subsequently converted to guanosine monophosphate by guanosine monophosphate synthase. This pathway is crucial for the synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Inosine Monophosphate: Precursor to xanthosine monophosphate.
Guanosine Monophosphate: Product formed from xanthosine monophosphate.
Xanthosine: Formed through dephosphorylation of xanthosine monophosphate.
Uniqueness: Xanthosine monophosphate is unique due to its specific role as an intermediate in the purine metabolism pathway. It serves as a critical link between inosine monophosphate and guanosine monophosphate, making it essential for the biosynthesis of guanosine nucleotides .
Properties
IUPAC Name |
[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLYFZHFGENCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862112 |
Source


|
| Record name | 9-(5-O-Phosphonopentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














